molecular formula C14H21NO3S B5015077 [(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine

[(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5015077
M. Wt: 283.39 g/mol
InChI Key: VRUSWVMLUXROBY-UHFFFAOYSA-N
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Description

[(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.3864 This compound is characterized by the presence of a butoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, along with a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-butoxy-3-methylphenyl sulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Butoxy-3-methylphenyl)sulfonyl]prop-2-enylamine is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-butoxy-3-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-4-6-10-18-14-8-7-13(11-12(14)3)19(16,17)15-9-5-2/h5,7-8,11,15H,2,4,6,9-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSWVMLUXROBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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